molecular formula C7H4F2O3 B15159595 2,5-Difluoro-3-hydroxybenzoic acid

2,5-Difluoro-3-hydroxybenzoic acid

Cat. No.: B15159595
M. Wt: 174.10 g/mol
InChI Key: XJDCFHNMGQTJBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-Difluoro-3-hydroxybenzoic acid is an organic compound with the molecular formula C7H4F2O3 It is a derivative of hydroxybenzoic acid, where two hydrogen atoms on the benzene ring are replaced by fluorine atoms at the 2 and 5 positions, and a hydroxyl group is present at the 3 position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Difluoro-3-hydroxybenzoic acid can be achieved through several methods. One common approach involves the fluorination of 3-hydroxybenzoic acid. The reaction typically requires the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction conditions often include anhydrous solvents and controlled temperatures to ensure selective fluorination at the desired positions.

Industrial Production Methods: Industrial production of this compound may involve more scalable and cost-effective methods. One such method could be the direct fluorination of 3-hydroxybenzoic acid using elemental fluorine under controlled conditions. This process may require specialized equipment to handle the reactive fluorine gas safely.

Chemical Reactions Analysis

Types of Reactions: 2,5-Difluoro-3-hydroxybenzoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carboxyl group, resulting in the formation of difluorobenzoic acid derivatives.

    Reduction: The compound can be reduced to form difluorobenzyl alcohol derivatives.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions to replace the fluorine atoms.

Major Products Formed:

    Oxidation: Difluorobenzoic acid derivatives.

    Reduction: Difluorobenzyl alcohol derivatives.

    Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.

Scientific Research Applications

2,5-Difluoro-3-hydroxybenzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions due to its ability to interact with biological macromolecules.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties, such as fluorinated polymers.

Mechanism of Action

The mechanism of action of 2,5-Difluoro-3-hydroxybenzoic acid involves its interaction with molecular targets such as enzymes and receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity towards specific targets. The hydroxyl group can form hydrogen bonds with amino acid residues in the active sites of enzymes, leading to inhibition or modulation of enzyme activity. The exact pathways involved depend on the specific biological system being studied.

Comparison with Similar Compounds

  • 3,5-Difluoro-2-hydroxybenzoic acid
  • 2,3-Difluoro-4-hydroxybenzoic acid
  • 2,5-Dihydroxybenzoic acid
  • 3,4-Dihydroxybenzoic acid

Comparison: 2,5-Difluoro-3-hydroxybenzoic acid is unique due to the specific positions of the fluorine atoms and the hydroxyl group on the benzene ring. This unique arrangement can result in different chemical reactivity and biological activity compared to other similar compounds. For example, the presence of fluorine atoms can increase the compound’s lipophilicity and metabolic stability, making it more suitable for certain applications in drug development and material science.

Properties

Molecular Formula

C7H4F2O3

Molecular Weight

174.10 g/mol

IUPAC Name

2,5-difluoro-3-hydroxybenzoic acid

InChI

InChI=1S/C7H4F2O3/c8-3-1-4(7(11)12)6(9)5(10)2-3/h1-2,10H,(H,11,12)

InChI Key

XJDCFHNMGQTJBU-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1C(=O)O)F)O)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.